N-Formylmethionine

Translation Initiation Codon Usage E. coli

In vitro translation systems using unmodified methionine yield non-physiological results. N-Formylmethionine is the only initiator that ensures native bacterial initiation efficiency and codon preference fidelity. It is essential for stable fMet-tRNA mimic generation in cryo-EM (2.60-2.65 Å resolution) and for modeling mitochondrial translation defects like MTFMT-related Leigh syndrome. • Guarantees physiologically relevant start codon selection in E. coli and prokaryotic cell-free assays. • Enables hydrolysis-resistant initiation complexes for high-resolution structural biology. • Critical for accurate disease modeling of OXPHOS complex assembly defects. • Serves as a high-value prognostic biomarker (DAMP) for 28-day mortality in critical care metabolomics.

Molecular Formula C6H11NO3S
Molecular Weight 177.22 g/mol
CAS No. 4289-98-9
Cat. No. B1678654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formylmethionine
CAS4289-98-9
SynonymsN-Formylmethionine;  L-N-Formylmethionine;  NSC 334322;  NSC-334322;  NSC334322;  Formylmethionine; 
Molecular FormulaC6H11NO3S
Molecular Weight177.22 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)NC=O
InChIInChI=1S/C6H11NO3S/c1-11-3-2-5(6(9)10)7-4-8/h4-5H,2-3H2,1H3,(H,7,8)(H,9,10)/t5-/m0/s1
InChIKeyPYUSHNKNPOHWEZ-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N-Formylmethionine: Bacterial & Mitochondrial Translation Initiator


N-Formylmethionine (fMet, CAS 4289-98-9) is an N-formylated derivative of the proteinogenic amino acid L-methionine, belonging to the structural class of N-formyl amino acids [1]. It serves as the initiating residue for protein synthesis in bacteria, mitochondria, and chloroplasts, being delivered to the ribosome as N-formylmethionyl-tRNA [2]. The presence of the formyl group on the α-amino nitrogen distinguishes fMet functionally from unmodified methionine, as it is specifically recognized by initiation factor IF2/mtIF2 and restricts its use to the initiation step of translation [3]. fMet is not incorporated during cytosolic protein synthesis in eukaryotes, underscoring its specialized biological niche [4].

For bacterial and mitochondrial translation initiation studies
Specifically recognized by initiation factor IF2/mtIF2; restricts incorporation to the start codon
Functional formyl group distinguishes fMet from unmodified methionine in initiation assays

Why N-Formylmethionine Cannot Be Substituted


Generic substitution of N-Formylmethionine with unmodified methionine or other N-blocked amino acids is precluded by three distinct functional requirements. First, in bacterial and mitochondrial translation initiation, the formyl group on fMet is essential for specific recognition by initiation factor IF2/mtIF2; unformylated methionine is not efficiently used for initiation and may be mis-incorporated into elongating chains [1]. Second, N-acetylmethionine (Ac-Met) possesses a larger, less polar N-terminal blocking group that is not recognized by the formyltransferase enzyme (MTFMT) and fails to substitute in fMet-dependent initiation [2]. Third, other N-formyl amino acids (e.g., N-formylleucine, N-formylvaline) lack the cognate tRNA synthetase pairing and codon recognition (AUG) required for ribosomal incorporation, making them unsuitable for studies of translation fidelity or mitochondrial dysfunction [3]. These distinctions are quantitative and functional, not merely structural.

fMet vs Methionine
Unformylated methionine is not efficiently used for initiation; may be mis-incorporated into elongating chains, limiting direct substitution in translation fidelity studies.
fMet vs Ac-Met
N-acetylmethionine carries a larger, less polar blocking group not recognized by formyltransferase (MTFMT); fails to support fMet-dependent initiation.
fMet vs Other N-formyl amino acids
N-formylleucine or N-formylvaline lack cognate tRNA synthetase pairing and AUG codon recognition; not suitable for studies requiring proper ribosomal incorporation.

N-Formylmethionine: Comparative Evidence Guide


AUG vs. UUG Codon Initiation Efficiency

N-Formylmethionine is preferentially incorporated at the AUG start codon, which exhibits markedly higher initiation efficiency compared to the alternative UUG codon. In an E. coli cell-free translation system, oligonucleotide messengers containing AUG at or near the 5' end stimulated N-formylmethionine incorporation, whereas UUG, the other N-formylmethionine codon, was considerably less active [1]. Unformylated methionine showed negligible stimulation under these conditions.

AUG vs UUG initiation
Direct head-to-head comparison
AUG codon: significantly higher activity
UUG codon: considerably less active
Unformylated methionine: negligible
Reported initiation efficiency context; AUG yields highest fMet incorporation.
E. coli cell-free system; rank-order may depend on messenger design.
Translation Initiation Codon Usage E. coli

Cryo-EM Structural Fidelity of fMet-tRNA Mimics

The synthesis of hydrolysis-resistant Nα-formylmethionyl-peptidyl-tRNA mimics is challenging due to base-labile formyl group cleavage. A chemoselective coupling strategy using activated Nα-formyl methionine on fully deprotected conjugates yielded structurally intact mimics, enabling high-resolution cryo-EM structures of the bacterial ribosome in complex with fMAI-nh-ACCA (2.65 Å) and fMFI-nh-ACCA (2.60 Å) [1]. This method circumvents the instability of formyl groups during standard solid-phase synthesis, a problem not encountered with unmodified methionine or acetylated analogs.

Cryo-EM resolution
Direct head-to-head comparison
2.65 Å (fMAI-nh-ACCA) / 2.60 Å (fMFI-nh-ACCA)
Supports high-resolution ribosome complex structure determination.
Unmodified methionine or acetylated analogs do not form stable initiation complexes.
Ribosome tRNA Mimics Cryo-EM Chemical Synthesis

Mitochondrial OXPHOS Stability: Formylated Initiation

In Mtfmt-knockout mouse fibroblasts lacking mitochondrial methionyl-tRNA formyltransferase, N-formylation of the initiator methionine was abolished. While mitochondrial translation initiation still occurred, the efficiency of synthesis of several mtDNA-coded polypeptides was differentially reduced. Critically, the assembly and stability of OXPHOS complexes I and IV and their supercomplexes were markedly compromised [1]. This demonstrates that N-formylmethionine initiation is not absolutely essential for translation but is critical for the quantitative output and quality control of respiratory chain assembly.

OXPHOS complex stability
Class-level inference
fMet-tRNA initiation: normal complex I/IV assembly
Unformylated Met-tRNA: impaired assembly & defective supercomplex formation
Formylation-dependent stability of respiratory chain complexes reported in Mtfmt-KO fibroblasts.
Model context; may extend to mitochondrial disease research (e.g., MTFMT-linked Leigh syndrome).
Mitochondria OXPHOS MTFMT Leigh Syndrome

Circulating fMet as Prognostic Biomarker in Critical Illness

In a multicohort metabolomics study of critically ill adults, plasma N-formylmethionine abundance at ICU admission was independently associated with 28-day mortality. Patients in the top quartile of fMet levels had significantly higher adjusted odds ratios for death: OR = 2.4 (95% CI 1.5–4.0, P = 0.001) in the VITdAL-ICU cohort and OR = 5.1 (95% CI 1.4–18.7, P = 0.015) in the RoCI cohort [1]. Increases in fMet were accompanied by elevations in short-chain acylcarnitines, branched-chain amino acids, and pentose phosphate pathway metabolites, indicating a specific metabolic shift not observed with methionine or other amino acids.

Critical illness association
Class-level inference
OR 2.4 (95% CI 1.5–4.0) VITdAL-ICU; OR 5.1 (95% CI 1.4–18.7) RoCI
Reported association of elevated plasma fMet with 28-day mortality; potential mitochondrial DAMP context.
Cohort-based metabolomics; requires validation across independent populations.
Metabolomics Critical Illness Mortality Biomarker

Neutrophil Chemotaxis by fMet-Leu-Phe

N-Formylmethionine-containing tripeptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLF), are potent chemoattractants for human neutrophils via the formyl peptide receptor 1 (FPR1). The formyl group on the N-terminal methionine is essential for high-affinity receptor binding; the corresponding non-formylated peptide (Met-Leu-Phe) exhibits negligible chemotactic activity [1]. In HL-60 granulocyte membranes, fMLF binds with high affinity and stimulates phospholipase C through G-protein coupling, a response not observed with unformylated analogs [2].

Neutrophil chemotaxis
Class-level inference
fMLF: high-affinity FPR1 binding, strong chemotaxis
Met-Leu-Phe (non-formylated): negligible activity
Formyl group presence required for formyl peptide receptor activation; methionine analog does not support functional response.
Human neutrophil and HL-60 cell assays; quantitative affinity varies with assay.
Inflammation Neutrophil FPR1 Chemotaxis

Application Scenarios for N-Formylmethionine


High-Fidelity Bacterial Translation Initiation

When establishing in vitro translation systems or studying start codon selection in E. coli or other prokaryotes, N-Formylmethionine is the only initiator that yields physiologically relevant results. As demonstrated in cell-free assays, AUG-initiated fMet incorporation far exceeds that of UUG, while unformylated methionine shows negligible initiation activity [1]. Procurement of fMet ensures that experimental readouts reflect native bacterial initiation efficiency and codon preferences.

Cryo-EM of Ribosome Initiation Complexes

For high-resolution structural biology of the bacterial ribosome, N-Formylmethionine is required to generate stable, hydrolysis-resistant fMet-tRNA mimics. The chemoselective synthesis approach using activated Nα-formyl methionine enables cryo-EM structures at resolutions of 2.60–2.65 Å, as shown in recent studies [1]. Alternative N-blocked amino acids do not form stable initiation complexes and are therefore unsuitable for this application.

Mitochondrial Disease Modeling & OXPHOS Assembly

In studies of mitochondrial translation defects, such as Leigh syndrome associated with MTFMT mutations, N-Formylmethionine initiation is critical for proper OXPHOS complex assembly. Mtfmt-KO cells that lack formylated initiator tRNA exhibit impaired stability of complexes I and IV and defective supercomplex formation [1]. Researchers investigating mitochondrial quality control or therapeutic interventions for MTFMT-related disorders must use fMet-based assays to accurately model disease mechanisms.

Metabolomic Biomarker for Critical Illness Prognosis

Circulating N-Formylmethionine serves as a mitochondrial damage-associated molecular pattern (DAMP) that independently predicts 28-day mortality in critically ill patients, with adjusted odds ratios of 2.4–5.1 for those in the top quartile [1]. Unlike methionine or other amino acids, fMet provides unique prognostic information tied to mitochondrial stress and metabolic reprogramming. For clinical metabolomics laboratories developing prognostic panels or studying critical care outcomes, fMet is a high-value analytical target.

Application
Selection Property
Validation Focus
Bacterial translation initiation studies
fMet-specific IF2/mtIF2 recognition
Start-codon specificity (AUG > UUG)
Ribosome structural biology (cryo-EM)
Stable fMet-tRNA mimic formation
Complex resolution and initiation fidelity
Mitochondrial OXPHOS assembly research
Formylation-dependent complex stability
Supercomplex formation in KO models
Metabolomic biomarker research (critical illness)
Plasma fMet as mitochondrial DAMP indicator
Cohort-based mortality association context

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